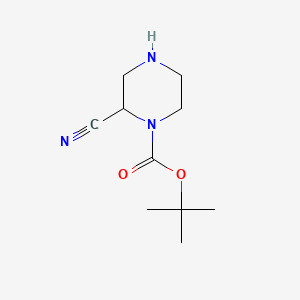

tert-Butyl 2-cyanopiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

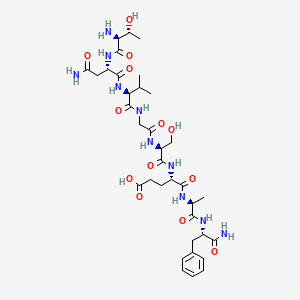

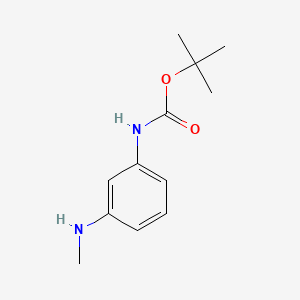

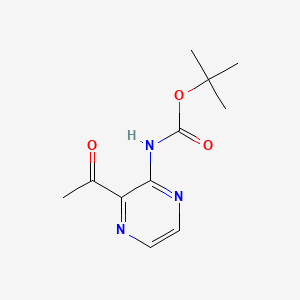

“tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1053656-76-0 . It has a molecular weight of 211.26 and its IUPAC name is tert-butyl 2-cyano-1-piperazinecarboxylate . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “tert-Butyl 2-cyanopiperazine-1-carboxylate” involves adding N-Boc-ethylenediamine into an organic alcohol solution, stirring and mixing, and dropwise adding 2-chloroacrylonitrile in an ice-water bath .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 . The compound has a molecular formula of C10H17N3O2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 211.132076794 g/mol and its monoisotopic mass is 211.132076794 g/mol . The compound has a topological polar surface area of 65.4 Ų .科学的研究の応用

Synthesis of Novel Organic Compounds

tert-Butyl 2-cyanopiperazine-1-carboxylate: serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The ability to generate such diverse compounds makes it invaluable in medicinal chemistry and drug discovery.

Biological Activity Spectrum

Compounds derived from tert-Butyl 2-cyanopiperazine-1-carboxylate exhibit a wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The conformational flexibility of the piperazine ring and the presence of polar nitrogen atoms contribute to these properties.

Antibacterial and Antifungal Applications

The derivatives of tert-Butyl 2-cyanopiperazine-1-carboxylate have been studied for their antibacterial and antifungal activities. They have shown moderate activity against various microorganisms, including Gram-positive and Gram-negative bacteria .

Drug Discovery and Development

Due to its modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, tert-Butyl 2-cyanopiperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It can be used to adjust molecular physicochemical properties to enhance drug efficacy .

Crystallography and Structural Analysis

The compound has been characterized using techniques like FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis. These studies are crucial for understanding the molecular structure and designing compounds with desired properties .

Intermediates in Chemical Synthesis

tert-Butyl 2-cyanopiperazine-1-carboxylate: is used as an intermediate in the synthesis of various chemical entities. Its reactivity and stability under different conditions make it a valuable intermediate for complex chemical reactions .

Safety and Hazards

作用機序

Target of Action

Tert-Butyl 2-cyanopiperazine-1-carboxylate is an organic compound

Mode of Action

It’s known that it can participate in various reactions, such as substitution reactions and cyclization reactions, to prepare target compounds .

Pharmacokinetics

It’s known that the compound is almost insoluble in water at room temperature, but soluble in organic solvents such as chloroform and methanol . This could potentially affect its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 2-cyanopiperazine-1-carboxylate. For instance, it’s known that the compound should be stored at 2-8°C and protected from light . Additionally, it’s a flammable substance and should be kept away from sources of ignition .

特性

IUPAC Name |

tert-butyl 2-cyanopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718778 |

Source

|

| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-cyanopiperazine-1-carboxylate | |

CAS RN |

1053656-76-0 |

Source

|

| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。